Technical Monograph: (2R)-1-Acetyl-5-oxopyrrolidine-2-carboxylic acid
Technical Monograph: (2R)-1-Acetyl-5-oxopyrrolidine-2-carboxylic acid
The following technical guide details the properties, synthesis, and applications of (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid.
Chemical Identity & Stereochemical Context
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid, commonly known as N-Acetyl-D-pyroglutamic acid , is the N-acetylated derivative of D-pyroglutamic acid. Unlike its naturally occurring L-enantiomer (a metabolite in the glutathione cycle), the (2R)-isomer is primarily a synthetic construct used as a chiral building block and resolving agent in pharmaceutical manufacturing.
Core Identifiers
| Parameter | Detail |
| Chemical Name | (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid |
| Common Synonyms | N-Acetyl-D-pyroglutamic acid; (R)-1-Acetyl-5-oxoproline |
| CAS Number | 1932521-70-4 (Specific (2R)-isomer) Note: Related CAS 53971-11-2 often refers to the racemate or unspecified stereochemistry used in enzymatic studies.[1] |
| Molecular Formula | C₇H₉NO₄ |
| Molecular Weight | 171.15 g/mol |
| Stereochemistry | (2R) configuration (D-isomer) |
Physicochemical Profile
The physical properties of the (2R)-enantiomer mirror those of the (2S)-enantiomer (N-Acetyl-L-pyroglutamic acid), with the exception of the direction of optical rotation.
| Property | Value / Description |
| Appearance | White to off-white crystalline powder |
| Melting Point | 103 – 105 °C (Consistent with L-enantiomer data) |
| Solubility | Highly soluble in water, ethanol, and methanol; sparingly soluble in non-polar solvents.[1][2] |
| Acidity (pKa) | ~3.3 (Carboxylic acid proton); the N-acetyl group reduces basicity of the lactam nitrogen. |
| Optical Rotation | |
| Stability | Stable under standard conditions.[3] Hygroscopic; store in desiccated environment. |
Synthetic Pathways & Manufacturing
Two primary workflows exist for the production of (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid: Direct Chemical Acetylation (favored for high-purity D-pGlu starting material) and Enzymatic Kinetic Resolution (favored for racemic starting material).
Method A: Direct Chemical Acetylation
This method utilizes D-pyroglutamic acid (CAS 4042-36-8) as the chiral pool precursor.
Protocol:
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Dissolution: Suspend D-pyroglutamic acid (1.0 eq) in acetic anhydride (2.5 eq).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the mixture to 60–80°C for 2–4 hours. The solid will dissolve as the reaction proceeds.
-
Work-up: Concentrate the solution under reduced pressure to remove excess acetic anhydride and acetic acid.
-
Crystallization: Recrystallize the residue from an ethyl acetate/hexane mixture to yield the N-acetyl derivative.
Method B: Enzymatic Kinetic Resolution (Self-Validating System)
This approach uses the stereoselectivity of Acylase I (from Hog Kidney) to isolate the (2R)-isomer from a racemic mixture. The enzyme selectively hydrolyzes the N-acetyl group of the L-isomer, leaving the N-acetyl-D-isomer intact.
Mechanism:
-
Substrate: N-Acetyl-DL-pyroglutamic acid.
-
Enzyme: Acylase I (specific for L-enantiomers).
-
Product A (Hydrolyzed): L-Pyroglutamic acid (free acid).
-
Product B (Unhydrolyzed): N-Acetyl-D-pyroglutamic acid (Target).
Figure 1: Kinetic resolution workflow separating the target D-isomer from the L-isomer using Acylase I stereoselectivity.
Pharmaceutical Applications
Chiral Resolving Agent
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid is an acidic chiral resolving agent. It is used to resolve racemic amines into their enantiomers via diastereomeric salt formation.
-
Mechanism: The carboxylic acid group forms a salt with the target amine. The rigid pyrrolidinone ring and the N-acetyl group create a distinct steric environment that differentiates between amine enantiomers during crystallization.
Peptidomimetic Intermediate
The compound serves as a "blocked" N-terminal residue in peptide synthesis.
-
Stability: The N-acetyl group prevents aminopeptidase degradation.
-
Conformation: The lactam ring constrains the peptide backbone, inducing specific secondary structures (e.g.,
-turns) valuable in designing receptor ligands.
Analytical Characterization
To validate the identity and purity of the synthesized or purchased material, the following analytical parameters should be verified.
| Method | Diagnostic Signal / Criteria |
| HPLC (Chiral) | Column: Chiralpak AD-H or OD-H.Mobile Phase: Hexane:Isopropanol:TFA (80:20:0.1).Retention Time: Distinct separation from L-isomer (verify with racemate standard). |
| ¹H NMR (DMSO-d₆) | |
| IR Spectroscopy | 1735 cm⁻¹ (Carboxylic C=O); 1690 cm⁻¹ (Lactam C=O); 1640 cm⁻¹ (Acetyl Amide C=O). |
| Specific Rotation | Must be measured in water or methanol. Sign must be opposite to that of the L-standard. |
Safety & Handling
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GHS Classification: Warning.[4] Causes skin irritation (H315), Causes serious eye irritation (H319).
-
Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.
-
Storage: Hygroscopic solid. Store at +2°C to +8°C in a tightly sealed container under inert gas (Argon/Nitrogen) to prevent moisture absorption and hydrolysis.
References
-
Chemical Source . (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid - CAS 1932521-70-4. ChemSRC. [Link]
-
LookChem . L-Pyroglutamic acid CAS 98-79-3 and Derivatives. LookChem. [Link]
-
MolAid . Ac-pGlu-OH (CAS 53971-11-2) Enzymatic Reaction Context. MolAid. [Link]
-
PubChem . D-Pyroglutamic acid (Precursor) - CAS 4042-36-8.[4][5][6] National Center for Biotechnology Information. [Link]
Sources
- 1. 5-Oxopyrrolidine-2-carboxamide | C5H8N2O2 | CID 220461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-methyl-5-oxopyrrolidine-2-carboxylic acid | 1629052-62-5 [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. D-Pyroglutamic acid | 4042-36-8 [chemicalbook.com]
- 5. (R)-5-Oxopyrrolidine-2-carboxylic acid | TargetMol [targetmol.com]
- 6. D-Pyroglutamic acid | C5H7NO3 | CID 439685 - PubChem [pubchem.ncbi.nlm.nih.gov]
